7-Oxo-7-phenylheptanoic acid
CAS No.: 7472-43-7
Cat. No.: VC2130383
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7472-43-7 |
---|---|
Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
IUPAC Name | 7-oxo-7-phenylheptanoic acid |
Standard InChI | InChI=1S/C13H16O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
Standard InChI Key | DOQWHEUDAHLEPT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Properties
7-Oxo-7-phenylheptanoic acid is a carboxylic acid derivative with distinct molecular characteristics that define its chemical behavior and reactivity. The table below summarizes its key chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 7472-43-7 |
Molecular Formula | C₁₃H₁₆O₃ |
Molecular Weight | 220.26 g/mol |
IUPAC Name | 7-oxo-7-phenylheptanoic acid |
Common Synonym | 6-Benzoylhexanoic acid |
Standard InChI | InChI=1S/C13H16O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) |
SMILES Notation | C1=CC=C(C=C1)C(=O)CCCCCC(=O)O |
PubChem Compound ID | 344830 |
The compound contains three oxygen atoms, with two comprising the carboxylic acid group and one present in the ketone functionality . Its chemical structure incorporates both aromatic and aliphatic regions, contributing to its unique physicochemical properties and biological activities.
Structural Features
The molecular architecture of 7-oxo-7-phenylheptanoic acid combines an aromatic phenyl group linked to a carbonyl moiety (forming a benzoyl group) at one terminus, while a carboxylic acid group occupies the opposite end . These functional groups are separated by a flexible chain of five methylene (CH₂) units, providing conformational flexibility to the molecule.
This structural arrangement creates an amphiphilic character, with the hydrophobic phenyl ring contrasting with the hydrophilic carboxylic acid group . The carbonyl group adjacent to the phenyl ring is particularly significant for the compound's biological activity, as it participates in hydrogen bonding interactions with potential biological targets .
Physical and Chemical Properties
Physical Properties
The physicochemical characteristics of 7-oxo-7-phenylheptanoic acid determine its behavior in various environments, influencing its applications in research and pharmaceutical development. The table below presents its key physical properties:
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 83-86°C |
Boiling Point | 396.0±25.0°C (Predicted) |
Density | 1.111 g/cm³ |
Appearance | Not specified in available data |
Solubility | Limited solubility in water; likely soluble in organic solvents |
The compound possesses a relatively high melting point due to the presence of both the aromatic ring and the carboxylic acid group, which facilitate intermolecular hydrogen bonding and π-π stacking interactions .
Predicted Spectroscopic Properties
Mass spectrometric analysis of 7-oxo-7-phenylheptanoic acid reveals several characteristic adduct ions with predicted collision cross sections (CCS), which are valuable for its analytical identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 221.11722 | 150.9 |
[M+Na]⁺ | 243.09916 | 161.5 |
[M+NH₄]⁺ | 238.14376 | 157.6 |
[M+K]⁺ | 259.07310 | 155.8 |
[M-H]⁻ | 219.10266 | 151.2 |
[M+Na-2H]⁻ | 241.08461 | 155.7 |
[M]⁺ | 220.10939 | 152.2 |
[M]⁻ | 220.11049 | 152.2 |
These spectroscopic parameters facilitate the identification and quantification of the compound in complex matrices using advanced analytical techniques .
Biological Activities
Anti-inflammatory Properties
7-Oxo-7-phenylheptanoic acid exhibits significant anti-inflammatory activity through multiple molecular mechanisms. Research has demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in various cell types such as macrophages, monocytes, and endothelial cells .
Furthermore, the compound suppresses the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses . This inhibition subsequently reduces the expression of inflammatory mediators, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), in both in vitro cellular models and in vivo experimental systems . These molecular effects collectively contribute to the compound's anti-inflammatory profile, suggesting potential therapeutic applications in inflammatory conditions.
Antioxidant Activity
Studies have revealed potent antioxidant properties of 7-oxo-7-phenylheptanoic acid through multiple antioxidative mechanisms. The compound effectively scavenges free radicals and reduces oxidative stress in various cell types, including neuronal cells and hepatocytes, which are particularly vulnerable to oxidative damage .
Additionally, the compound enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, thereby strengthening cellular defense mechanisms against oxidative stress . It also inhibits lipid peroxidation, a process implicated in the pathogenesis of various oxidative stress-related disorders, including neurodegenerative diseases and liver damage . These antioxidant properties position 7-oxo-7-phenylheptanoic acid as a promising candidate for therapeutic interventions targeting oxidative stress-related conditions.
Antitumor Effects
7-Oxo-7-phenylheptanoic acid has demonstrated promising anticancer potential in several experimental models. Research indicates that the compound inhibits the proliferation and invasion of various cancer cell lines, including breast, lung, colon, and liver cancer cells .
The antitumor activity of the compound operates through multiple mechanisms, including:
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Induction of programmed cell death (apoptosis) in cancer cells
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Inhibition of cell cycle progression, arresting cancer cell division
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Regulation of gene and protein expression involved in tumor growth and metastasis
These findings suggest that 7-oxo-7-phenylheptanoic acid may serve as a lead compound for the development of novel anticancer therapeutics, particularly against aggressive malignancies that currently lack effective treatment options.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
7-Oxo-7-phenylheptanoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory properties. Its unique structure, combining a phenyl-ketone moiety with a terminal carboxylic acid group, provides multiple reactive sites for further chemical modifications.
The compound is particularly useful for synthesizing anti-inflammatory drugs through chemical transformations that target inflammation-promoting enzymes. Its flexible carbon chain allows for modifications that can optimize drug-target interactions, improving both efficacy and selectivity of the resulting pharmaceutical compounds.
Applications in Organic Synthesis
Beyond pharmaceutical applications, 7-oxo-7-phenylheptanoic acid functions as a versatile building block for creating complex organic compounds. Its bifunctional nature, with reactive groups at both termini, enables diverse chemical transformations:
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The carboxylic acid group facilitates esterification, amidation, and reduction reactions
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The ketone moiety participates in nucleophilic additions, reductions, and condensation reactions
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The phenyl ring allows for electrophilic aromatic substitutions and coupling reactions
These synthetic capabilities position the compound as a valuable precursor in the preparation of fine chemicals, specialized materials, and custom-designed molecules for research applications.
Comparative Analysis
When comparing 7-oxo-7-phenylheptanoic acid with structurally related compounds, several distinctive features emerge. The compound shares structural similarities with other phenylalkanoic acids but differs in the presence and position of the ketone functionality. This structural uniqueness contributes to its specific biological activities and applications.
A closely related compound is 7-phenylheptanoic acid (CAS: 40228-90-8), which lacks the ketone group at the 7-position . The absence of this carbonyl group significantly alters the compound's physicochemical properties, including a lower melting point (20°C compared to 83-86°C for 7-oxo-7-phenylheptanoic acid) and different biological activity profile .
Another structural analog is 3-hydroxy-5-oxo-7-phenyl-heptanoic acid (CID 44303431), which contains additional hydroxyl functionality . This hydroxyl group introduces further potential for hydrogen bonding and increases the compound's hydrophilicity, affecting its solubility profile and potential interactions with biological targets .
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